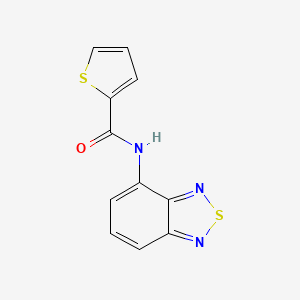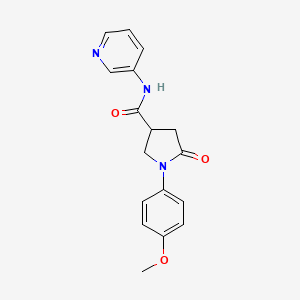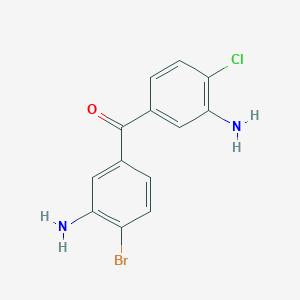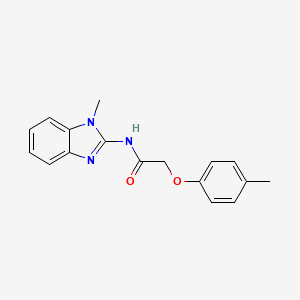![molecular formula C16H19FN2O4 B5366772 methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)
methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FMOC-Lys(Mtt)-OH and is primarily used in the synthesis of peptides and proteins. The purpose of
Mecanismo De Acción
The mechanism of action of FMOC-Lys(Mtt)-OH is related to its ability to act as a protected lysine building block in the SPPS of peptides and proteins. The Fmoc group is removed using a base such as piperidine, which exposes the amino group for peptide bond formation. The Mtt group is removed using a weak acid such as trifluoroacetic acid, which exposes the amino group for further peptide bond formation.
Biochemical and Physiological Effects:
FMOC-Lys(Mtt)-OH does not have any known biochemical or physiological effects as it is primarily used in the laboratory setting for the synthesis of peptides and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMOC-Lys(Mtt)-OH has several advantages for lab experiments, including its high purity, stability, and compatibility with various solvents and reagents. It also has a long shelf life, which makes it a convenient reagent to use in the laboratory setting. However, FMOC-Lys(Mtt)-OH has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and use.
Direcciones Futuras
There are several future directions for the use of FMOC-Lys(Mtt)-OH in scientific research. One potential direction is the development of new methods for the synthesis of peptides and proteins using FMOC-Lys(Mtt)-OH. Another potential direction is the use of FMOC-Lys(Mtt)-OH in the synthesis of novel peptide-based therapeutics for the treatment of various diseases and conditions. Additionally, the use of FMOC-Lys(Mtt)-OH in the synthesis of PNAs could lead to the development of new diagnostic and therapeutic tools for the treatment of genetic diseases.
Métodos De Síntesis
FMOC-Lys(Mtt)-OH is synthesized using a multi-step process that involves the use of various reagents, solvents, and purification techniques. The first step involves the protection of the lysine amino acid using a tert-butyloxycarbonyl (BOC) group, which is removed in the subsequent step using trifluoroacetic acid (TFA). The next step involves the introduction of a 5-fluoro-2-methylphenylacetyl (Fmoc) group onto the lysine side chain using Fmoc-Cl and a base. The final step involves the protection of the amino group using a 4-methyltrityl (Mtt) group, which is removed using a weak acid such as trifluoroacetic acid.
Aplicaciones Científicas De Investigación
FMOC-Lys(Mtt)-OH is primarily used in the synthesis of peptides and proteins for scientific research purposes. It is used as a protected lysine building block in the solid-phase peptide synthesis (SPPS) of peptides and proteins. SPPS is a widely used technique for the synthesis of peptides and proteins in the laboratory setting. FMOC-Lys(Mtt)-OH is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA.
Propiedades
IUPAC Name |
methyl 2-[1-[2-(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-10-3-4-12(17)7-11(10)8-14(20)19-6-5-18-16(22)13(19)9-15(21)23-2/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAWMROHJNKAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(=O)N2CCNC(=O)C2CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)
![{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)


![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)

![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)
![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)


![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5366765.png)
![5-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione](/img/structure/B5366769.png)